molecular formula C19H24N4O3 B11180444 Ethyl 7-(4-methoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(4-methoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11180444
M. Wt: 356.4 g/mol
InChI Key: SYUKWKOCWCZGHK-UHFFFAOYSA-N
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Description

Ethyl 7-(4-methoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo-pyrimidine derivative characterized by:

  • A 4-methoxyphenyl group at position 5.
  • Methyl and propyl substituents at positions 2 and 5, respectively.
  • An ethyl carboxylate moiety at position 4.

This scaffold is synthesized via multicomponent reactions involving aldehydes, 3-amino-1,2,4-triazole, and ethyl cyanoacetate, often catalyzed by eco-friendly additives like 4,4’-trimethylenedipiperidine (TMDP) in water/ethanol solvents .

Properties

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 7-(4-methoxyphenyl)-2-methyl-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H24N4O3/c1-5-7-15-16(18(24)26-6-2)17(13-8-10-14(25-4)11-9-13)23-19(21-15)20-12(3)22-23/h8-11,17H,5-7H2,1-4H3,(H,20,21,22)

InChI Key

SYUKWKOCWCZGHK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=C(C=C3)OC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Catalytic Systems

Palladium catalysts, particularly silica-supported complexes, enhance coupling efficiency. For example, magnetic Pd/Fe3O4@SiO2 catalysts achieve >95% conversion in Suzuki reactions while enabling easy magnetic separation. Triphenylphosphine-based catalysts, as seen in Mitsunobu reactions, facilitate stereoselective substitutions but require post-synthesis purification to reduce phosphine oxide residues below 15%.

Solvent and Temperature Effects

Ethanol and propan-2-ol are preferred for their balance of polarity and boiling points. Recrystallization in propan-2-ol at 0–5°C reduces impurities by 70–85%. Elevated temperatures (45–60°C) accelerate coupling reactions but may degrade heat-sensitive intermediates.

Purification and Characterization

Crude products are purified via sequential recrystallization. A patented protocol involves triturating the product with ethyl acetate and tert-butyl methyl ether, followed by propan-2-ol crystallization, yielding >98% purity. Structural confirmation relies on NMR spectroscopy:

  • 1H NMR (400 MHz, CDCl3) : δ 1.25 (t, 3H, CH2CH3), 2.45 (s, 3H, CH3), 3.85 (s, 3H, OCH3), 4.20 (q, 2H, CH2CH3), 6.95 (d, 2H, aryl-H), 7.80 (d, 2H, aryl-H).

  • 13C NMR : 14.1 (CH2CH3), 22.3 (CH3), 55.2 (OCH3), 60.8 (CH2CH3), 114.5–160.2 (aryl and heterocyclic carbons).

Mechanistic Insights

Cyclocondensation and Dimroth Rearrangement

The initial cyclocondensation forms a 1,2,4-triazolo[4,3-a]pyrimidine intermediate, which undergoes acid-catalyzed Dimroth rearrangement. Protonation at N3 triggers ring opening, followed by re-closure to shift the triazole moiety, yielding the 1,5-a regioisomer.

Suzuki Coupling Mechanism

Oxidative addition of the palladium catalyst to the brominated triazolopyrimidine generates a Pd(II) complex, which reacts with p-methoxyphenylboronic acid via transmetallation. Reductive elimination produces the coupled product and regenerates the Pd(0) catalyst.

Yield and Scalability

Table 1 summarizes optimized conditions for key steps:

StepConditionsYield (%)Purity (%)
CyclocondensationHCl/EtOH, 80°C, 6h7892
Suzuki CouplingPd/Fe3O4@SiO2, EtOH, 35°C, 2h68.598.8
EsterificationH2SO4/EtOH, reflux, 4h8595
RecrystallizationPropan-2-ol, 0°C, 48h-99.2

Challenges and Solutions

Byproduct Formation

Phosphine oxide byproducts from Mitsunobu reactions are mitigated using silica gel chromatography or repeated propan-2-ol trituration.

Regioselectivity

Dimroth rearrangement ensures correct triazole ring positioning, while steric effects during alkylation direct propyl and methyl groups to positions 5 and 2, respectively.

Chemical Reactions Analysis

Functional Group Reactivity

The compound undergoes selective transformations at distinct sites:

Carboxylate Group Reactions

  • Ester Hydrolysis : Reacts with aqueous NaOH to yield the corresponding carboxylic acid, which can further participate in amidation.

  • Transesterification : Ethyl group exchange occurs with alcohols like methanol under acidic conditions.

Triazole Ring Modifications

  • Electrophilic Substitution : Reacts with iodomethane in DMF to introduce methyl groups at the triazole N2 position.

  • Oxidation : Treatment with KMnO₄ in acetone selectively oxidizes the pyrimidine ring’s 4,7-dihydro moiety to a fully aromatic system.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Sonogashira Coupling : Reacts with 4-ethylnylanisole in the presence of Pd(PPh₃)₄ to form alkynylated derivatives (61% yield) .

  • Suzuki-Miyaura Coupling : Boronic acids (e.g., 4-methoxyphenylboronic acid) couple at the pyrimidine C7 position (88% yield) .

Knoevenagel Condensation Pathway

The synthesis involves a dual activation mechanism (Scheme 2 in ):

  • TMDP activates benzaldehyde and ethyl cyanoacetate via hydrogen bonding.

  • Nucleophilic attack forms a Knoevenagel intermediate, which cyclizes with 3-amino-1,2,4-triazole to yield the triazolopyrimidine core .

Biological Interactions

The compound inhibits cyclin-dependent kinase 2 (CDK2) by binding to the ATP pocket, inducing cell cycle arrest via competitive inhibition (IC₅₀ = 0.42 μM).

Stability and Degradation

  • Thermal Stability : Decomposes above 180°C without melting, forming charred residues.

  • Photodegradation : UV exposure in methanol generates demethylated products via cleavage of the methoxy group.

Comparative Reactivity

Reaction Type Reagents/Conditions Major Product Yield
OxidationKMnO₄, acetone, 25°CAromatic triazolopyrimidine78%
Sonogashira CouplingPd(PPh₃)₄, CuI, 4-ethylnylanisoleC7-alkynylated derivative61%
Hydrolysis2M NaOH, reflux, 4 hoursCarboxylic acid analog85%

Scientific Research Applications

Ethyl 7-(4-methoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Substituent Variations and Structural Impact

Key structural differences among analogues are summarized below:

Compound Name (Substituent Positions) R7 R2 R5 R6 Molecular Formula Molar Mass (g/mol) Notable Properties/Activity
Target Compound 4-methoxyphenyl Methyl Propyl Ethyl carboxylate C21H25N4O3 381.45 Predicted enhanced lipophilicity due to propyl and methoxy groups .
Ethyl 7-(3,4-dimethoxyphenyl)-... () 3,4-dimethoxyphenyl Methyl Propyl Ethyl carboxylate C22H27N4O4 411.48 Increased electron density from two methoxy groups may improve solubility .
Ethyl 7-{4-[(4-chlorobenzyl)oxy]phenyl}-... () 4-chlorobenzyloxy - Methyl Ethyl carboxylate C30H27ClFN4O3S 610.07 Bulky substituents (chlorobenzyl, fluorobenzylsulfanyl) may hinder membrane permeability .
Ethyl 5-methyl-7-(4-morpholinophenyl)-... () 4-morpholinophenyl - Methyl Ethyl carboxylate C19H23N5O3 369.42 Morpholine ring introduces basicity, potentially enhancing receptor binding .
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-... () 4-bromophenyl - CF3 Ethyl carboxylate C15H12BrF3N4O2 417.18 Bromine and CF3 groups increase electrophilicity, impacting bioactivity .

Physicochemical Properties

  • Lipophilicity : The target compound’s propyl and methoxy groups enhance logP compared to methyl-substituted analogues (e.g., : logP ~3.2).
  • Solubility : Methoxy groups improve water solubility, whereas bromine/CF3 substituents () reduce it .
  • Thermal Stability : TMDP-catalyzed derivatives exhibit high thermal stability (decomposition >200°C) due to robust hydrogen-bonding networks .

Biological Activity

Ethyl 7-(4-methoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the triazolopyrimidine class. This compound exhibits a complex chemical structure with significant potential for various biological activities, primarily due to the presence of multiple functional groups. The following sections will explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O3, with a molecular weight of approximately 356.4 g/mol. The compound features a triazole ring fused to a pyrimidine moiety, an ethyl carboxylate group, and a methoxyphenyl substituent. This structural diversity suggests potential for varied biological activities.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC19H24N4O3
Molecular Weight356.4 g/mol
Key Functional GroupsTriazole ring, pyrimidine moiety, ethyl carboxylate, methoxyphenyl substituent

Pharmacological Properties

Compounds within the triazolopyrimidine class are known for their diverse pharmacological properties. This compound has demonstrated several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory Effects : Research has suggested that the compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators.
  • Anticancer Potential : this compound has shown promise in preclinical models for its ability to induce apoptosis in cancer cells.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. Interaction studies reveal that it may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Study 2: Anti-inflammatory Mechanisms

A research article in Pharmacology Reports evaluated the anti-inflammatory effects of the compound in a murine model of acute inflammation. The findings demonstrated that treatment with the compound led to a decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) and reduced edema formation.

Study 3: Anticancer Activity

In vitro studies conducted on various cancer cell lines highlighted the compound's ability to induce apoptosis through the activation of caspase pathways. A notable reduction in cell viability was observed at concentrations above 20 µM.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. These include:

Compound NameStructural FeaturesUnique Properties
Ethyl 5-propyl-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylatePyridine ring instead of methoxyphenylEnhanced activity against specific bacterial strains
Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylateMorpholine substituentNoted for anti-inflammatory properties
Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylateChlorophenyl substituentExhibits strong anticancer activity

Q & A

Q. What are the optimized synthetic protocols for preparing this triazolo-pyrimidine derivative, and how do they align with green chemistry principles?

A two-step methodology is recommended:

  • Step 1 : Use a solvent system of ethanol/water (1:1 v/v) under reflux with 4,4’-trimethylenedipiperidine (TMDP) as a recyclable, non-toxic additive. TMDP acts as a dual Lewis base and hydrogen-bond acceptor-donor, enhancing reaction efficiency (yields: 85–92%) .
  • Step 2 : For regioselective synthesis, employ ionic liquid or acidic conditions to control the formation of dihydro vs. fully aromatic derivatives . Key advantages: Avoids hazardous solvents, simplifies catalyst recovery, and reduces waste generation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolve the dihydropyrimidine ring conformation (envelope or planar) and substituent orientations. For example, Cremer & Pople puckering parameters (θ, φ) confirm ring puckering in derivatives like Ethyl 7-(2-chlorophenyl)-5-trifluoromethyl analogues .
  • NMR/FTIR : Identify key functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and monitor regioselectivity via ¹H NMR splitting patterns .
  • HPLC-MS : Verify purity and detect byproducts from competing reaction pathways .

Q. What preliminary biological activities are associated with this scaffold?

Triazolo-pyrimidines exhibit:

  • Anticancer potential : Inhibition of MDM2-p53 protein interactions .
  • Antitubercular activity : Targeting mycobacterial enzymes .
  • Dehydrogenase inhibition : Modulation of metabolic pathways . Note: Substituents like trifluoromethyl or chlorophenyl groups enhance bioactivity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • Perform docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like dihydrofolate reductase.
  • Use DFT calculations to assess electronic effects of substituents (e.g., methoxyphenyl’s electron-donating properties) on reactivity and stability .
  • Validate models against crystallographic data (e.g., SHELX-refined structures) to ensure accuracy .

Q. What strategies address regioselectivity challenges in Biginelli-like reactions for triazolo-pyrimidines?

  • Condition-dependent control : Acidic conditions favor 5-phenyl-7-methyl dihydro derivatives, while ionic liquids promote 7-phenyl-5-methyl isomers .
  • Additive tuning : TMDP minimizes side reactions by stabilizing intermediates via hydrogen bonding .
  • Mechanistic analysis : Monitor intermediates via LC-MS to identify competing pathways (e.g., enamine vs. Knoevenagel mechanisms) .

Q. How can conflicting solubility or stability data be resolved during formulation studies?

  • Controlled degradation assays : Use accelerated stability testing (40°C/75% RH) to identify degradation products (e.g., ester hydrolysis).
  • Co-crystallization : Improve solubility via co-formers (e.g., cyclodextrins) while retaining bioactivity .
  • pH-solubility profiling : Optimize buffers (pH 6–8) for in vitro assays, leveraging the compound’s pKa (~4.5 for the carboxylate group) .

Q. What experimental approaches validate the role of the 4-methoxyphenyl group in modulating biological activity?

  • SAR studies : Synthesize analogues with substituents (e.g., 4-chlorophenyl, 4-fluorophenyl) and compare IC₅₀ values in enzyme inhibition assays .
  • Crystallographic mapping : Resolve ligand-enzyme complexes to identify π-π stacking or hydrogen-bond interactions .
  • Pharmacokinetic profiling : Assess bioavailability changes using logP measurements (predicted logP for methoxyphenyl: ~2.8) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reaction yields reported under similar conditions?

  • Variable factors : Trace water content in solvents or incomplete additive recovery (TMDP recyclability: 5 cycles with <5% yield drop) .
  • Byproduct formation : Competing pathways (e.g., over-oxidation to fully aromatic pyrimidines) may reduce dihydro product yields .
  • Mitigation : Standardize solvent purity and monitor reaction progress via TLC/HPLC .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Structural Validation

ParameterEthyl 7-(2-Chlorophenyl) Derivative Ethyl 2-Benzylsulfanyl Derivative
Space groupMonoclinic, P2₁/cTriclinic, P1
Unit cell dimensionsa = 8.12 Å, b = 15.30 Å, c = 12.45 Åa = 7.59 Å, b = 10.73 Å, c = 14.88 Å
Dihedral angle (ring-plane)83.94°76.2° (triazole vs. chlorophenyl)
Hydrogen bondsN–H⋯N (2.89 Å)S–H⋯O (3.12 Å)

Table 2 : Reaction Optimization Checklist

FactorIdeal ConditionDeviation Impact
TMDP concentration10 mol%<5 mol%: Incomplete conversion
Solvent ratio (EtOH:H₂O)1:1 v/vHigher H₂O: Reduced solubility
TemperatureReflux (78°C)>85°C: Byproduct formation

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